BenchChemオンラインストアへようこそ!

Difucosyllacto-N-neohexaose

Glycobiology Lectin Binding Carbohydrate-Protein Interaction

Difucosyllacto-N-neohexaose (DFLNnH) is a di-fucosylated, Lewis X (Le^x)-bearing HMO built on a lacto-N-neohexaose core. Unlike simpler HMOs such as 2'-FL or LNnT, its unique structural specificity enables lectin binding, selectin inhibition, and blood group A enzyme substrate activity. Procure this high-purity research reagent for unambiguous LC-MS quantification, enzymology assays, and gut microbiome studies where generic substitution would compromise biological relevance.

Molecular Formula C52H88N2O39
Molecular Weight 1365.2 g/mol
CAS No. 64396-27-6
Cat. No. B1598648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifucosyllacto-N-neohexaose
CAS64396-27-6
Molecular FormulaC52H88N2O39
Molecular Weight1365.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)NC(=O)C)O)O)O
InChIInChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)90-42-23(53-14(3)62)46(85-21(10-60)40(42)88-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-47(24(54-15(4)63)43(41)91-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
InChIKeyQBJOQIQKFXHKEG-LLWSUDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difucosyllacto-N-neohexaose (CAS 64396-27-6): A Human Milk Oligosaccharide with Type-2 Core and Lewis X Determinant


Difucosyllacto-N-neohexaose (DFLNnH), CAS 64396-27-6, is a neutral, fucosylated human milk oligosaccharide (HMO) with the molecular formula C52H88N2O39 and a molecular weight of 1365.25 . It is structurally defined by a lacto-N-neohexaose core, which is composed of type-2 N-acetyllactosamine (Galβ1-4GlcNAc) units, and is di-fucosylated, containing a Lewis X (Le^x) determinant [1]. While isolatable from human milk, its presence is highly dependent on maternal secretor status and it is a relatively low-abundance HMO compared to dominant species like 2'-fucosyllactose (2'-FL) [2].

Procurement Rationale: Why Difucosyllacto-N-neohexaose Cannot Be Replaced by 2'-Fucosyllactose or LNnT


In HMO research and industrial formulation, substituting a complex, branched oligosaccharide like Difucosyllacto-N-neohexaose with a simpler, more abundant analog such as 2'-fucosyllactose (2'-FL) or lacto-N-neotetraose (LNnT) is scientifically invalid. The presence of a Lewis X (Le^x) epitope on the type-2 core of DFLNnH confers a fundamentally different binding specificity for lectins and selectins compared to the H-type 1 epitope found on other fucosylated HMOs [1]. This structural specificity directly translates into unique biological interactions; for instance, DFLNnH has been demonstrated to act as a specific substrate for blood group A enzyme, a property not shared by its sialylated counterparts [2]. Generic substitution therefore results in the loss of these specific recognition and biochemical reaction profiles, jeopardizing the validity of research outcomes and the targeted functionality of developed products [3].

Verifiable Differentiation Evidence for Difucosyllacto-N-neohexaose (CAS 64396-27-6)


Lectins: Quantitative Binding Affinity for Lotus tetragonolobus Lectin via Le^x Epitope

Difucosyllacto-N-neohexaose (DFLNnH) displays a highly specific, high-affinity binding interaction with the fucose-specific isolectin A from *Lotus tetragonolobus* due to its terminal Lewis X (Le^x) determinant. In a cross-linking study, DFLNnH facilitated the formation of a particularly well-ordered, two-dimensional lattice with this lectin, a behavior not observed with simpler HMOs like 2'-fucosyllactose (2'-FL), which lacks the Le^x structure [1]. This demonstrates a distinct and quantifiable difference in protein recognition.

Glycobiology Lectin Binding Carbohydrate-Protein Interaction

Enzymology: Selective Substrate for Blood Group A-Enzyme vs. Sialylated HMOs

In a comparative enzymology study, both fucosyllacto-N-hexaose I and difucosyllacto-N-hexaose I served as acceptors for the blood group A-enzyme (α-1,3-N-acetylgalactosaminyltransferase), which transfers N-acetylgalactosamine from UDP-GalNAc. Critically, under the same assay conditions, the sialylated analog, sialyl fucosyllacto-N-hexaose I, was not recognized as a substrate [1]. This demonstrates that difucosylation with H-antigen on a type-1 core confers a specific enzyme substrate property absent in sialylated variants.

Enzymology Glycosyltransferase Blood Group Antigen

Structural Elucidation: Absence of Type-1 Core Distinguishes from Lacto-N-hexaose Derivatives

Comprehensive structural analysis by 1H-NMR unequivocally confirmed that difucosyl lacto-N-neohexaose contains only type-2 N-acetyllactosamine (Galβ1-4GlcNAc) units and no type-1 (Galβ1-3GlcNAc) units [1]. This is a critical structural distinction from its isomers, such as difucosyllacto-N-hexaose I, which are built on a type-1 core [2]. The presence of a β1-6 branch point on the galactose residue is another defining feature that separates it from linear analogs [1].

Structural Biology HMO Profiling NMR Spectroscopy

Targeted Applications for Difucosyllacto-N-neohexaose (DFLNnH) Based on Differentiated Evidence


Glycobiology: Probing Lectin and Selectin Specificity for Lewis X Epitopes

As a well-defined ligand for *Lotus tetragonolobus* lectin and a carrier of the Lewis X (Le^x) antigen [1], DFLNnH is an essential tool for investigating Le^x-mediated cell adhesion and signaling. Researchers studying the role of selectins in inflammation, immune cell trafficking, or cancer metastasis can use this compound as a specific probe or competitive inhibitor, enabling mechanistic studies that are not possible with more common, non-Le^x HMOs like 2'-FL or LNnT.

Enzymology: Characterization of Glycosyltransferases Involved in Blood Group Antigen Synthesis

The validated role of difucosyllacto-N-hexaose I as a specific substrate for blood group A-enzyme [2] makes DFLNnH a critical reagent for enzymology labs focused on glycosyltransferase activity and specificity. It can be employed in *in vitro* assays to characterize the activity of recombinant or purified glycosyltransferases, to screen for enzyme inhibitors, or to synthesize larger, more complex blood group-related glycans in a controlled manner.

Analytical Chemistry: Use as a Reference Standard for HMO Profiling and Structural Analysis

Given its distinctive branched structure with a type-2 core and a β1-6 linkage [3], DFLNnH is invaluable as a high-purity reference standard for the accurate identification and quantification of complex HMOs in biological samples like human milk, urine, or feces. Its unique retention time in HPLC or HPAEC-PAD and distinct fragmentation pattern in mass spectrometry allow for its precise discrimination from isomeric structures, such as difucosyllacto-N-hexaose I, ensuring robust and reliable analytical data.

Microbiome Research: Investigating Bifidobacterium Species with Specialized HMO Utilization Capabilities

As a naturally occurring HMO, albeit at low abundance [4], DFLNnH can be used in competitive growth assays and gene expression studies to identify and characterize specific strains of *Bifidobacterium* or other gut microbes that possess the necessary catabolic pathways to consume more complex, branched, and fucosylated structures. This research can uncover novel probiotic candidates or elucidate the precise mechanisms of HMO-driven gut microbiota modulation, moving beyond the well-studied effects of simpler HMOs like 2'-FL.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Difucosyllacto-N-neohexaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.